5-Bromo-6-ethynylpyridin-2-amine
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Overview
Description
5-Bromo-6-ethynylpyridin-2-amine is an organic compound with the molecular formula C7H5BrN2 and a molecular weight of 197.04 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 5-Bromo-6-ethynylpyridin-2-amine can be achieved through several routes. One common method involves the bromination of 6-ethynylpyridin-2-amine using bromine or a brominating agent under controlled conditions . The reaction typically requires an organic solvent and may be carried out at room temperature or under reflux conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Bromo-6-ethynylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-6-ethynylpyridin-2-amine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-6-ethynylpyridin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-6-ethynylpyridin-2-amine can be compared with other similar compounds, such as:
5-Bromo-6-chloropyridin-2-amine: This compound has a chlorine atom instead of an ethynyl group, which affects its reactivity and applications.
6-Ethynylpyridin-2-amine: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
The uniqueness of this compound lies in its combination of the bromine and ethynyl groups, which confer specific reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C7H5BrN2 |
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Molecular Weight |
197.03 g/mol |
IUPAC Name |
5-bromo-6-ethynylpyridin-2-amine |
InChI |
InChI=1S/C7H5BrN2/c1-2-6-5(8)3-4-7(9)10-6/h1,3-4H,(H2,9,10) |
InChI Key |
BWBLXZQSKATCCC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=N1)N)Br |
Origin of Product |
United States |
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